4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through a multi-step process involving the following key steps:
Formation of the Spirocyclic Core: This involves the reaction of N-benzylacrylamides with ethyl bromodifluoroacetate in the presence of a copper catalyst.
Introduction of Sulfonyl Groups: The benzenesulfonyl and difluorobenzenesulfonyl groups are introduced through sulfonylation reactions using appropriate sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic compounds with new functional groups.
Scientific Research Applications
4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The spirocyclic structure provides rigidity and specificity in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached.
Diazaspiro[4.5]decane derivatives: Similar spirocyclic structure with variations in nitrogen substitution.
Uniqueness
4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of both benzenesulfonyl and difluorobenzenesulfonyl groups, which enhance its reactivity and potential applications. The combination of these groups with the spirocyclic structure provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(2,5-difluorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O5S2/c20-15-6-7-17(21)18(14-15)30(26,27)22-10-8-19(9-11-22)23(12-13-28-19)29(24,25)16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEWBIIJJXNRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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